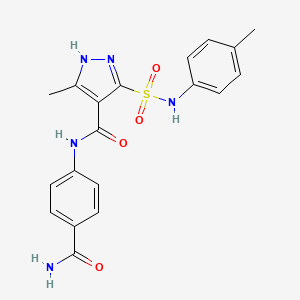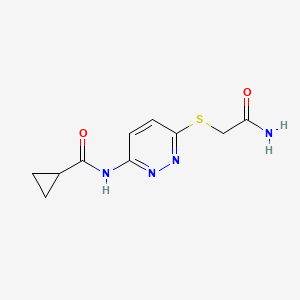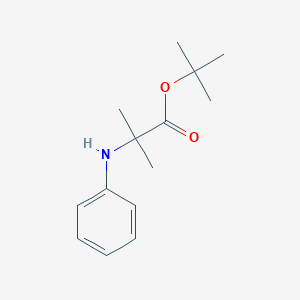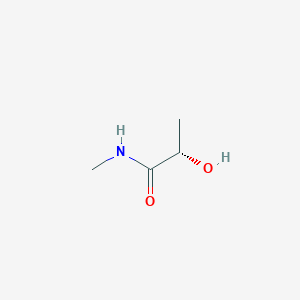![molecular formula C13H12Cl2N4O2 B2388751 N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide CAS No. 400080-24-2](/img/structure/B2388751.png)
N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide” is a chemical compound with the molecular formula C13H12Cl2N4O2 . It has a molecular weight of 327.17 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12Cl2N4O2/c14-8-3-4-11 (9 (15)6-8)21-7-12 (16)18-19-13 (20)10-2-1-5-17-10/h1-7,17-18H,16H2, (H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Scientific Research Applications
N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide has been studied for its potential applications in a variety of scientific research fields. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and cholesterol, and it has also been found to possess antifungal and antibacterial properties. In addition, this compound has been studied for its potential use in the treatment of various types of cancer, as well as for its potential to inhibit the growth of certain types of bacteria.
Mechanism of Action
The mechanism of action of N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide is not yet fully understood. However, it has been suggested that it may act as an inhibitor of enzymes involved in the biosynthesis of fatty acids and cholesterol, as well as an inhibitor of the growth of certain types of bacteria. In addition, it has been suggested that this compound may act as an antioxidant, which could explain its potential use in the treatment of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and cholesterol, and it has also been found to possess antifungal and antibacterial properties. In addition, it has been suggested that this compound may act as an antioxidant, which could explain its potential use in the treatment of cancer.
Advantages and Limitations for Lab Experiments
N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide has several advantages for use in laboratory experiments. It is relatively stable, and it has a low toxicity profile. In addition, it is relatively easy to synthesize and purify. However, it is important to note that this compound is not approved for use in humans, and it is not currently approved for use in laboratory experiments.
Future Directions
N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide has potential for use in a variety of scientific research applications. Further research is needed to understand the mechanism of action of this compound, as well as its potential applications in the treatment of cancer and other diseases. In addition, further research is needed to understand the biochemical and physiological effects of this compound, as well as its potential use in laboratory experiments. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing and purifying this compound.
Synthesis Methods
N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide can be synthesized using a reaction between 2,4-dichlorophenoxyacetic acid and 1H-pyrrole-2-carbohydrazide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified by recrystallization.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O2/c14-8-3-4-11(9(15)6-8)21-7-12(16)18-19-13(20)10-2-1-5-17-10/h1-6,17H,7H2,(H2,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAAOPVFJUIJDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NN=C(COC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)C(=O)N/N=C(/COC2=C(C=C(C=C2)Cl)Cl)\N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)






![1-(4-Chlorothieno[3,2-d]pyrimidin-2-yl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B2388682.png)


![N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2388687.png)
![2-(2,6-Difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2388689.png)
![3-(4-Isopropylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2388690.png)